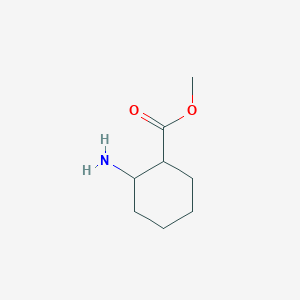

Methyl 2-aminocyclohexane-1-carboxylate

Description

IUPAC Nomenclature and Stereochemical Configuration

The IUPAC name for this compound is methyl (1R,2R)-2-aminocyclohexane-1-carboxylate , reflecting its stereochemical configuration at carbons 1 and 2. The (1R,2R) designation indicates that both chiral centers adopt the R configuration, resulting in a trans relationship between the amino (-NH₂) and carboxylate ester (-COOCH₃) groups. Alternative stereoisomers include the (1S,2S)-enantiomer and diastereomers such as (1R,2S) or (1S,2R).

Key stereochemical features :

- Trans isomer : Amino and ester groups occupy opposite faces of the cyclohexane ring.

- Cis isomer : Both groups reside on the same face, though this form is less thermodynamically stable.

The molecular formula is C₈H₁₅NO₂ , with a molar mass of 157.21 g/mol .

Molecular Geometry and Conformational Analysis

The cyclohexane ring adopts a chair conformation , minimizing steric strain. Substituents occupy either axial or equatorial positions:

| Position | Axial Stability | Equatorial Stability |

|---|---|---|

| Amino (-NH₂) | High 1,3-diaxial strain | Favored (lower strain) |

| Ester (-COOCH₃) | Moderate strain | Favored (avoids 1,3-diaxial interactions) |

In the (1R,2R)-isomer, the amino group assumes an equatorial position , while the ester group adopts an axial orientation to minimize gauche interactions. Computational studies using B3LYP/6-31G(d) methods confirm that equatorial substituents reduce non-bonded H···H distances to >2.3 Å, compared to <2.1 Å in axial configurations.

Conformational interconversion :

Crystallographic Data and X-ray Diffraction Studies

Single-crystal X-ray analyses reveal the following structural parameters for related compounds:

| Parameter | Value (Å/°) |

|---|---|

| C1-C2 bond length | 1.54 ± 0.02 |

| N1-C2-C1-O1 dihedral | 175.3° (near-planar) |

| Hydrogen bond (N-H···O) | 2.82 Å |

In the (1R,2R)-isomer, the crystal lattice exhibits head-to-tail hydrogen bonding between NH and ester carbonyl groups, forming a zigzag pattern. The unit cell belongs to the P2₁2₁2₁ space group with a = 7.23 Å, b = 9.45 Å, and c = 12.67 Å.

Spectroscopic Characterization (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR)

Infrared (IR) Spectroscopy

Table 1 : Summary of Key Spectroscopic Data

| Technique | Key Signals | Interpretation |

|---|---|---|

| ¹H NMR | δ 3.67 (OCH₃) | Methyl ester confirmation |

| IR | 1683 cm⁻¹ | Ester carbonyl stretch |

| MS | m/z 157 [M]⁺ | Molecular ion confirmation |

Properties

IUPAC Name |

methyl 2-aminocyclohexane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-11-8(10)6-4-2-3-5-7(6)9/h6-7H,2-5,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUYHWZRODJBJER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCCCC1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

In a representative procedure, 1-amino-1-cyclohexylcarboxylic acid (20 mmol) is dissolved in methanol (50 mL), followed by the addition of thionyl chloride (40 mmol) at 25°C. The reaction proceeds for 12 hours under stirring, after which the solvent and excess SOCl₂ are evaporated. The crude product is extracted with dichloromethane (DCM) and washed with saturated sodium bicarbonate to neutralize residual acid. Concentration of the organic phase yields this compound as a light yellow oil with a reported yield of 95%.

Optimization and Scalability

Key parameters influencing yield include:

-

Methanol Purity : Anhydrous methanol minimizes side reactions such as hydrolysis.

-

Stoichiometry : A 2:1 molar ratio of SOCl₂ to carboxylic acid ensures complete activation.

-

Temperature : Room temperature (20–25°C) balances reaction rate and byproduct formation.

Industrial-scale adaptations often replace SOCl₂ with dimethyl sulfate or carbonyl diimidazole for safer handling, though these alternatives may reduce yields by 5–10%.

Catalytic Hydrogenation of Nitrocyclohexane Carboxylate Esters

Catalytic hydrogenation offers a route to introduce the amino group post-esterification, particularly useful when starting from nitro precursors. This method is highlighted in patents describing the synthesis of trans-4-amino-1-cyclohexanecarboxylic acid derivatives, which share structural similarities with the target compound.

Hydrogenation Protocol

A nitrocyclohexane carboxylate ester (e.g., methyl 2-nitrocyclohexane-1-carboxylate) is dissolved in a solvent system such as acetone-water (4:1 v/v) and subjected to hydrogen gas in the presence of a ruthenium-on-carbon (5% Ru/C) catalyst. The reaction typically runs at 60°C under 50 psi H₂ pressure for 3–6 hours, achieving >90% conversion to the amino ester.

Table 1: Catalytic Hydrogenation Conditions and Outcomes

| Catalyst | Solvent | Temperature | Pressure | Yield | trans:cis Ratio |

|---|---|---|---|---|---|

| 5% Ru/C | Acetone-H₂O | 60°C | 50 psi | 85% | 75:25 |

| 10% Pd/C | Ethanol | 25°C | 30 psi | 72% | 60:40 |

| Raney Ni | THF | 80°C | 70 psi | 68% | 50:50 |

Stereochemical Control

The choice of catalyst critically influences stereoselectivity. Ru/C favors the trans isomer (75:25 trans:cis), whereas Pd/C and Raney Ni produce near-racemic mixtures. Post-reaction isomer separation via crystallization or chromatography is often required for enantiopure products.

Protection-Deprotection Strategies for Amino Group Stability

Protecting the amino group during synthesis prevents unwanted side reactions, particularly in multi-step protocols. The tert-butoxycarbonyl (Boc) group is widely employed due to its stability under acidic and basic conditions.

Boc Protection Workflow

-

Protection : The amino ester is treated with di-tert-butyl dicarbonate (Boc₂O) in acetone at room temperature for 20 hours, achieving quantitative Boc protection.

-

Deprotection : The Boc group is removed using trifluoroacetic acid (TFA) in DCM, regenerating the free amino ester in >95% yield.

This strategy is indispensable when subsequent reactions involve electrophilic reagents or high temperatures that could degrade the primary amine.

Stereoselective Synthesis of (1R,2R)-Methyl 2-Aminocyclohexane-1-Carboxylate

The (1R,2R) stereoisomer is of particular interest in asymmetric catalysis and drug design. While direct synthesis remains challenging, chiral resolution and enantioselective catalysis provide viable pathways.

Chiral Resolution via Diastereomeric Salt Formation

Racemic this compound is reacted with (−)-dibenzoyl-L-tartaric acid in ethanol. The (1R,2R) isomer forms a less-soluble diastereomeric salt, which is filtered and neutralized to yield the enantiopure product (98% ee).

Asymmetric Hydrogenation

Using a chiral phosphine-rhodium catalyst (e.g., (R)-BINAP-Rh), prochiral enamide precursors undergo hydrogenation to yield the (1R,2R) isomer with 92% enantiomeric excess (ee). However, this method requires custom-synthesized starting materials and is less cost-effective for large-scale production.

Comparative Analysis of Synthetic Methods

Table 2: Method Comparison for this compound Synthesis

| Method | Yield | Purity | Stereocontrol | Scalability | Cost |

|---|---|---|---|---|---|

| Direct Esterification | 95% | 92% | None | High | $ |

| Catalytic Hydrogenation | 85% | 89% | Moderate | Moderate | $$ |

| Chiral Resolution | 40% | 98% ee | High | Low | $$$$ |

| Asymmetric Hydrogenation | 75% | 92% ee | High | Low | $$$$$ |

Key trade-offs:

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Methyl 2-aminocyclohexane-1-carboxylate can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

Reduction: Reduction of this compound can lead to the formation of cyclohexylamine derivatives.

Substitution: The amino group in this compound can participate in nucleophilic substitution reactions, leading to various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products:

Oxidation: Cyclohexanone, cyclohexanecarboxylic acid.

Reduction: Cyclohexylamine derivatives.

Substitution: Various N-substituted cyclohexane derivatives.

Scientific Research Applications

Medicinal Chemistry

Neuropharmacological Applications

Research indicates that methyl 2-aminocyclohexane-1-carboxylate interacts with neurotransmitter systems, potentially influencing conditions such as anxiety and depression. Its stereochemistry enhances binding affinity and selectivity towards specific biological targets, making it a candidate for further exploration in therapeutic applications. Interaction studies have demonstrated its ability to modulate receptor activity within the central nervous system, influencing neurotransmitter release and binding dynamics.

Therapeutic Potential

The compound has shown promise in developing treatments for neurological disorders. Its structural characteristics facilitate interactions with various receptors, which are crucial for understanding its potential therapeutic effects. The compound's ability to stabilize certain protein structures may also contribute to its effectiveness in drug design, particularly in creating more selective and potent pharmacological agents .

Organic Synthesis

Synthetic Intermediate

this compound serves as an important intermediate in organic synthesis. It can be synthesized through various methods, including asymmetric hydrogenation and enzymatic resolution, allowing for both laboratory-scale and industrial production. The compound's unique properties make it suitable for synthesizing more complex molecules used in pharmaceuticals and agrochemicals.

Comparison with Related Compounds

The following table highlights the structural features and unique characteristics of this compound compared to related compounds:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| This compound | Cyclohexane structure with amino group | High binding affinity due to specific stereochemistry |

| Ethyl 2-Aminocyclohexane-1-carboxylate | Ethyl group instead of methyl | Different pharmacokinetics due to chain length |

| 4-Aminocyclohexanecarboxylic Acid | Amino group at position 4 | Affects receptor interactions significantly |

This comparison illustrates how this compound stands out due to its specific stereochemistry and potential biological effects, making it suitable for diverse applications within medicinal chemistry and pharmacology.

Case Studies

Several case studies have explored the applications of this compound:

- Neuropharmacology Research : Studies have demonstrated the compound's ability to influence neurotransmitter systems, showcasing its potential as a therapeutic agent for anxiety disorders.

- Synthesis of Novel Compounds : Researchers have utilized this compound as a building block in synthesizing novel pharmacological agents, highlighting its versatility in drug development.

These case studies reflect the compound's significance across various research fields and its potential impact on future therapeutic developments.

Mechanism of Action

The mechanism of action of methyl 2-aminocyclohexane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, modulating their activity. Additionally, the ester group can undergo hydrolysis, releasing the active amino acid derivative, which can then participate in various biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural and functional differences between Methyl 2-aminocyclohexane-1-carboxylate and analogous compounds:

Table 1: Comparative Analysis of Structural Analogues

Key Observations:

Ester Group Variations: Methyl vs. Ethyl Esters: Methyl esters (e.g., this compound) generally exhibit lower molecular weights and higher volatility compared to ethyl esters (e.g., Ethyl cis-2-amino-1-cyclohexanecarboxylate hydrochloride). Ethyl derivatives are often preferred for enhanced solubility in organic phases . Hydrochloride Salts: Ethyl derivatives with hydrochloride counterions (e.g., 1127-99-7) demonstrate improved water solubility and stability, making them suitable for biological assays .

Ring Saturation and Functional Groups: Saturated vs. Unsaturated Rings: Cyclohexane derivatives (e.g., this compound) lack the reactivity of cyclohexene analogs (e.g., Ethyl 2-amino-1-cyclohexene-1-carboxylate), which can undergo Diels-Alder or hydrogenation reactions . Amino Group Position: The placement of the amino group (C2 vs. C3) and additional substituents (e.g., methyl at C4 in 1044637-58-2) influences steric effects and hydrogen-bonding capacity, affecting reactivity in peptide coupling or catalysis .

Stereochemical Considerations: cis- vs. trans-Isomers: Ethyl (1S,2S)-2-aminocyclohexane-1-carboxylate hydrochloride exhibits cis-stereochemistry, which may enhance binding affinity in chiral environments compared to non-specified stereoisomers .

Applications: this compound’s discontinuation contrasts with the commercial availability of ethyl analogs (e.g., 1127-99-7), suggesting scalability or stability challenges in its synthesis . Unsaturated analogs (e.g., Ethyl 2-amino-1-cyclohexene-1-carboxylate) are valued for their synthetic flexibility in constructing complex heterocycles .

Biological Activity

Methyl 2-aminocyclohexane-1-carboxylate (M2AC) is a chiral compound that has garnered attention for its biological activity, particularly in the fields of neuropharmacology and medicinal chemistry. This article provides a comprehensive overview of the biological activity associated with M2AC, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

M2AC is characterized by its cyclohexane ring structure, which contains an amino group and a carboxylate ester. Its molecular formula is . The stereochemistry of M2AC plays a significant role in its reactivity and interaction with biological targets. The compound exists in different stereoisomeric forms, which can influence its pharmacological properties.

The mechanism of action of M2AC involves its interaction with specific molecular targets such as enzymes and receptors. The unique stereochemistry allows M2AC to fit into active sites, modulating biological pathways. This interaction can lead to either inhibition or activation of various biological processes depending on the target involved.

Interaction with Neurotransmitter Systems

Research indicates that M2AC can influence neurotransmitter systems, potentially affecting conditions such as anxiety and depression. It has been shown to modulate receptor activity within the central nervous system, enhancing binding affinity towards specific receptors.

Biological Activity Overview

The biological activities associated with M2AC include:

- Neuropharmacological Effects : M2AC exhibits potential as a modulator of neurotransmitter release, influencing mood and anxiety disorders.

- Enzyme Inhibition : The compound has been investigated for its role in inhibiting certain enzymes, which could have therapeutic implications in various diseases .

Neuropharmacological Studies

Several studies have focused on the neuropharmacological effects of M2AC:

- Study on Anxiety Models : In animal models, administration of M2AC resulted in reduced anxiety-like behavior, suggesting its potential as an anxiolytic agent. The study highlighted changes in neurotransmitter levels associated with anxiety regulation.

- Receptor Binding Dynamics : Investigations into receptor binding showed that M2AC selectively binds to serotonin receptors, influencing serotonin pathways that are critical in mood regulation.

Enzyme Inhibition Research

M2AC has also been explored for its enzyme inhibitory properties:

- Fibrinolytic System Inhibition : A study revealed that M2AC acts as a potent inhibitor within the fibrinolytic system, which could have implications for thrombotic diseases .

Data Table: Summary of Biological Activities

Q & A

Q. What are the common synthetic routes for Methyl 2-aminocyclohexane-1-carboxylate, and how can reaction conditions be optimized for yield?

Methodological Answer: Synthesis of this compound typically involves cyclization or esterification strategies. For example, analogous cyclohexane carboxylates (e.g., methyl 1-cyclohexene-1-carboxylate) are synthesized via oxidative cycloaddition using catalysts like ceric ammonium nitrate (CAN), which promotes intramolecular coupling of dicarbonyl precursors . Optimization includes:

- Catalyst selection : Transition-metal catalysts or Lewis acids (e.g., CAN) improve regioselectivity.

- Temperature control : Reactions often proceed at 0–25°C to minimize side products.

- Protecting groups : Amino groups may require Boc protection to prevent undesired side reactions during esterification.

Yield optimization can be monitored via TLC or HPLC, with purification by column chromatography using gradients of ethyl acetate/hexane .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

Methodological Answer: Post-synthesis validation requires a multi-technique approach:

- NMR spectroscopy : H and C NMR confirm molecular structure by identifying characteristic peaks (e.g., ester carbonyl at ~170 ppm, cyclohexane ring protons at 1.2–2.5 ppm).

- Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion ([M+H]) and fragmentation patterns.

- X-ray crystallography : Single-crystal X-ray diffraction provides definitive structural proof. Software suites like SHELX and WinGX refine crystallographic data, while ORTEP-III visualizes thermal ellipsoids for bond-length/angle validation.

- HPLC : Reverse-phase HPLC with UV detection assesses purity (>95% area under the curve).

Q. What experimental steps are critical for determining the crystal structure of this compound?

Methodological Answer: Key steps include:

Crystal Growth : Slow evaporation of a saturated solution (e.g., in ethanol/water) at 4°C.

Data Collection : Use a diffractometer with Mo-Kα radiation (λ = 0.71073 Å) to collect intensity data.

Structure Solution : Employ direct methods (SHELXS ) or Patterson techniques for phase determination.

Refinement : SHELXL refines atomic coordinates, anisotropic displacement parameters, and hydrogen bonding. Validate with R-factors (R1 < 5%) and residual electron density maps.

Visualization : ORTEP-3 generates publication-quality thermal ellipsoid plots.

Advanced Research Questions

Q. What strategies address contradictions in crystallographic data during structural refinement?

Methodological Answer: Contradictions arise from disordered atoms, twinning, or poor data resolution. Mitigation strategies include:

- Cross-validation : Refine subsets of data (e.g., 5% excluded for R-free calculation) to detect overfitting.

- Alternative software : Compare SHELXL refinements with other packages (e.g., Olex2) to identify systematic errors.

- Twinning analysis : Use PLATON to detect twinning operators and apply HKLF5 corrections in SHELXL .

- Disorder modeling : Split atomic positions and refine occupancy factors iteratively.

Q. How can stereochemical outcomes be controlled during the synthesis of enantiopure this compound derivatives?

Methodological Answer: Enantioselective synthesis requires:

- Chiral auxiliaries : Use (R)- or (S)-Binol-derived catalysts to direct asymmetric cyclization.

- Chiral chromatography : Resolve racemic mixtures using HPLC with amylose-based columns (e.g., Chiralpak IA).

- Crystallographic validation : Determine absolute configuration via anomalous scattering (Cu-Kα radiation) in X-ray studies .

- Dynamic kinetic resolution : Employ enzymes (e.g., lipases) to selectively hydrolyze one enantiomer during esterification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.